molecular formula C₃₃H₃₈N₄O₇ B1146442 2-Hydroxy Irinotecan CAS No. 1346597-39-4

2-Hydroxy Irinotecan

カタログ番号: B1146442
CAS番号: 1346597-39-4
分子量: 602.68
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy Irinotecan is a derivative of irinotecan, a topoisomerase I inhibitor widely used in cancer chemotherapy. Irinotecan is primarily used to treat colorectal cancer and small cell lung cancer. The compound this compound retains the core structure of irinotecan but includes a hydroxyl group, which may influence its pharmacokinetic and pharmacodynamic properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Irinotecan involves complex chemical processes, including regioselective nitration and a nucleophilic aromatic substitution reaction. A key precursor in its synthesis is 2-Amino-5-hydroxypropiophenone. This strategy is high yielding, economical, and has been performed on a plant scale, demonstrating the scalability of this synthetic route.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the condensation of synthetic intermediates under controlled conditions to ensure high purity and yield.

化学反応の分析

Types of Reactions: 2-Hydroxy Irinotecan undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound by carboxylesterases produces its active metabolite, SN-38, which is significantly more potent than the parent compound.

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by carboxylesterases in the liver and plasma.

    Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.

    Reduction: Typically involves reducing agents like sodium borohydride.

Major Products: The primary product of hydrolysis is SN-38, which is further metabolized in the liver through glucuronidation by UDP-glucuronosyltransferase 1A1 to form SN-38G, a more water-soluble and less toxic form.

科学的研究の応用

2-Hydroxy Irinotecan has several scientific research applications:

    Chemistry: Used as a model compound to study the hydrolysis and metabolism of irinotecan derivatives.

    Biology: Investigated for its effects on cellular processes, particularly in cancer cells.

    Medicine: Explored for its potential in cancer therapy, especially in combination with other chemotherapeutic agents.

    Industry: Utilized in the development of novel drug formulations, including liposomal and nanoparticulate delivery systems to improve solubility and therapeutic efficacy

作用機序

2-Hydroxy Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is crucial for DNA replication and transcription. By forming a complex with topoisomerase I and DNA, this compound prevents the relegation of single-strand breaks, leading to DNA damage and cell death. The active metabolite, SN-38, is particularly effective in this role, causing cell cycle arrest in the S-G2 phase and inducing apoptosis in cancer cells .

類似化合物との比較

    Irinotecan: The parent compound, used widely in cancer chemotherapy.

    SN-38: The active metabolite of irinotecan, significantly more potent.

    Topotecan: Another topoisomerase I inhibitor used in cancer treatment.

Uniqueness: 2-Hydroxy Irinotecan is unique due to the presence of the hydroxyl group, which may enhance its solubility and alter its pharmacokinetic profile compared to irinotecan. This modification can potentially improve its therapeutic efficacy and reduce side effects .

生物活性

2-Hydroxy Irinotecan, a derivative of the chemotherapeutic agent irinotecan, has gained attention due to its potential therapeutic benefits in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

This compound is primarily known for its role as a topoisomerase I inhibitor. The compound is converted into its active metabolite, SN-38, through hydrolysis by carboxylesterases in the liver and gastrointestinal tract. Both irinotecan and SN-38 inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription. This inhibition leads to the formation of a ternary complex involving topoisomerase I, DNA, and the drug, preventing the religation of single-strand breaks and ultimately resulting in double-stranded DNA breaks that trigger apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by various factors including genetic polymorphisms affecting drug metabolism. The conversion rate of irinotecan to SN-38 varies significantly among individuals due to genetic differences in carboxylesterases (CES) and other metabolic enzymes like cytochrome P450 (CYP) 3A4. Studies indicate that only about 2-5% of irinotecan is converted to SN-38 under typical conditions .

Table 1: Key Pharmacokinetic Parameters

ParameterValue
BioavailabilityVariable (low)
Half-life of SN-38~8 minutes
Peak plasma concentration (Cmax)Variable
Volume of distribution (Vd)High

Clinical Efficacy

Clinical studies have demonstrated that this compound exhibits significant antitumor activity against various solid tumors, including colorectal cancer. A phase II study indicated that weekly administration of irinotecan resulted in substantial tumor reduction in patients with metastatic pancreatic cancer .

Case Study: Efficacy in Colorectal Cancer

In a comparative study involving patients with advanced colorectal cancer, patients treated with this compound showed improved progression-free survival rates compared to those receiving standard therapies. The study highlighted the importance of tailoring irinotecan-based regimens according to individual pharmacogenetic profiles to optimize therapeutic outcomes .

Toxicity Profile

While this compound is effective against tumors, it is associated with several dose-limiting toxicities. Common adverse effects include diarrhea, neutropenia, and nausea. Genetic variations in drug-metabolizing enzymes can exacerbate these toxicities, necessitating careful monitoring and potential dose adjustments based on individual responses .

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying 2-Hydroxy Irinotecan’s efficacy in colorectal cancer, and how is genetic uniformity ensured?

  • Answer: The HCT116 colon cancer cell line is a standard model for irinotecan studies. To ensure genetic uniformity, clone isolation is performed by deriving multiple independent clones from a single cell, minimizing pre-existing genetic variability. This allows researchers to attribute drug-resistance mutations to either pre-treatment clonal variation or active generation during drug exposure .

Q. What are the key pharmacokinetic parameters to monitor in preclinical studies of this compound?

  • Answer: Critical parameters include the conversion rate of irinotecan to its active metabolite SN-38, plasma half-life, and tissue penetration. Compartmental pharmacokinetic models (e.g., four-compartment models) are used to estimate absorption rates, bioavailability, and metabolite clearance. Non-linear mixed effects modeling (NONMEM) is employed for population-level analysis .

Q. How should researchers mitigate acute cholinergic toxicity during irinotecan administration in clinical trials?

  • Answer: Premedication with atropine (0.25–1 mg IV) is standard to counteract cholinergic symptoms (e.g., diarrhea, sweating). Prophylactic loperamide is also recommended for delayed diarrhea. Monitoring electrolytes and hydration status is essential to prevent exacerbation .

Advanced Research Questions

Q. What experimental designs are optimal for investigating resistance mechanisms to this compound in colorectal cancer?

  • Answer: Sequential dose-escalation studies with cloned cell populations (e.g., HCT116 clones) can identify mutations in Topoisomerase I (Top1) DNA-binding regions. Whole-exome sequencing of post-treatment samples helps map mutations that reduce Top1-dependent DNA breaks, a key resistance mechanism .

Q. How can Bayesian statistical methods enhance the design of phase II trials testing this compound combinations?

  • Answer: Bayesian adaptive designs allow dynamic adjustments based on interim response data. For example, in trials comparing irinotecan ± bevacizumab, posterior probabilities of response rates are calculated to assess superiority thresholds (e.g., >15% improvement). This reduces sample size requirements and accelerates decision-making .

Q. What pharmacogenetic markers should be integrated into clinical protocols to personalize this compound dosing?

  • Answer: UGT1A1*28 polymorphism genotyping is critical. Homozygous *28/*28 patients require dose reductions (e.g., 25–33% lower) due to impaired SN-38 glucuronidation, which increases severe neutropenia and diarrhea risks. Preemptive testing aligns with FDA guidelines for toxicity mitigation .

Q. How do 3D spheroid models improve the study of this compound’s tumor penetration and metabolism?

  • Answer: HCT116 spheroids treated with irinotecan for 48 hours enable mass spectrometry-based quantification of drug penetration gradients. Co-culture with stromal cells or hypoxia induction (e.g., glucose restriction) mimics the tumor microenvironment, revealing metabolic adaptations that reduce efficacy .

Q. What methodologies optimize the evaluation of alternative dosing schedules (e.g., continuous infusion) for this compound?

  • Answer: Phase I trials using 96-hour continuous IV infusions (e.g., 2 weeks on/1 week off) assess maximum tolerated dose (MTD) via dose-limiting toxicity (DLT) monitoring. Pharmacokinetic sampling at intervals (e.g., 0, 24, 48, 72, 96 hours) tracks SN-38 accumulation and correlates with toxicity .

Q. How should contradictory survival outcomes in trials combining this compound with targeted therapies (e.g., cetuximab) be analyzed?

  • Answer: Subgroup analyses based on EGFR expression levels or KRAS mutation status can resolve discrepancies. For example, in irinotecan-refractory CRC, cetuximab + irinotecan improved response rates (22.9% vs. 10.8%) only in EGFR-positive tumors, highlighting biomarker stratification .

Q. Methodological Guidelines

Q. What criteria define clinically meaningful endpoints in phase III trials of this compound combinations?

  • Answer: Primary endpoints include median overall survival (OS) and progression-free survival (PFS), with hazard ratios <0.7 considered significant. Secondary endpoints like objective response rate (ORR) and duration of response (DoR) require RECIST v1.1 criteria for consistency. Quality-of-life metrics (e.g., EORTC QLQ-C30) must not deteriorate .

Q. How are pharmacokinetic-pharmacodynamic (PK-PD) models validated for this compound in pediatric populations?

  • Answer: Pediatric trials use sparse sampling (e.g., 3–4 time points per patient) combined with NONMEM to estimate population PK parameters. Covariates like body surface area and UGT1A1 status are included to individualize dosing. Validation requires bootstrap analysis and visual predictive checks .

特性

CAS番号

1346597-39-4

分子式

C₃₃H₃₈N₄O₇

分子量

602.68

同義語

(4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione;  Irinotecan 2-Hydroxy Impurity; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。